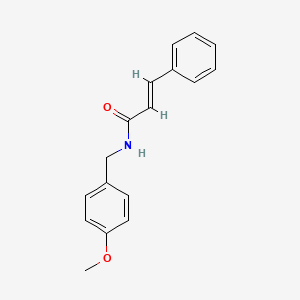

N-(4-methoxybenzyl)-3-phenylacrylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-[(4-methoxyphenyl)methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-20-16-10-7-15(8-11-16)13-18-17(19)12-9-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,18,19)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUCDOCDJRSCPM-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Methoxybenzyl 3 Phenylacrylamide and Its Analogs

Established Synthetic Pathways for N-(4-methoxybenzyl)-3-phenylacrylamide

The creation of N-(4-methoxybenzyl)-3-phenylacrylamide primarily relies on the formation of a stable amide bond between 3-phenylacrylic acid (also known as cinnamic acid) and 4-methoxybenzylamine (B45378). This transformation is a cornerstone of organic synthesis.

Amide Coupling Strategies for Acrylamide (B121943) Formation

The most common method for synthesizing N-(4-methoxybenzyl)-3-phenylacrylamide is through amide coupling. This involves activating the carboxylic acid group of 3-phenylacrylic acid to make it more reactive towards the amine group of 4-methoxybenzylamine.

A variety of coupling reagents are employed to facilitate this reaction. These reagents are designed to generate a highly reactive intermediate from the carboxylic acid, which is then readily attacked by the amine. Commonly used coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N,N'-dicyclohexylcarbodiimide (DCC), often used with additives such as Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. ucl.ac.ukamazonaws.commdpi.com Another class of effective reagents are phosphonium (B103445) salts and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which are known for their high reactivity and are often used in solid-phase synthesis. ucl.ac.uk

Alternatively, the carboxylic acid can be converted into a more reactive acyl chloride by using reagents like thionyl chloride or oxalyl chloride. ucl.ac.uk The resulting 3-phenylacryloyl chloride can then react with 4-methoxybenzylamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct. While effective, this method can be less favorable for sensitive substrates due to the harshness of the chlorinating agents. amazonaws.com

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of N-(4-methoxybenzyl)-3-phenylacrylamide requires careful optimization of several reaction parameters, including the choice of solvent, coupling reagent, temperature, and reaction time.

The selection of a solvent is crucial, with Dichloromethane (B109758) (DCM) and N,N-Dimethylformamide (DMF) being the most frequently used due to their ability to dissolve a wide range of reactants. ucl.ac.uk The choice of coupling reagent and any additives also significantly impacts the outcome. For instance, the combination of EDCI and HOBt has been shown to be highly effective for producing diacrylamide (B3188283) derivatives of crown ethers. amazonaws.com

The reaction temperature and duration are also key factors. While many coupling reactions are performed at room temperature, gentle heating can sometimes accelerate the process. researchgate.net Researchers often monitor the reaction's progress using techniques like thin-layer chromatography to determine the optimal reaction time. The following table illustrates how different conditions can affect the synthesis of related amide compounds.

| Coupling Reagent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| EDCI | HOBt | DCM/DMF | 25 | 24 | High | amazonaws.com |

| DCC | None | Acetone | Room Temp | 1 | - | mdpi.com |

| Various | - | Various | 40-60 | 4 | - | researchgate.net |

| ZrCp2Cl2 | None | Toluene | 110 | - | 81 | rsc.org |

| ZrCl4 | None | Xylenes | 150 | - | 92 | rsc.org |

Novel and Sustainable Approaches in N-(4-methoxybenzyl)-3-phenylacrylamide Synthesis

In response to the growing need for environmentally friendly chemical processes, new methods for synthesizing amides are being developed that focus on catalytic reactions and adherence to green chemistry principles.

Exploration of Catalytic and Stereoselective Synthetic Methods

Modern synthetic chemistry is moving away from stoichiometric reagents towards catalytic methods to reduce waste. sigmaaldrich.com For acrylamide synthesis, several catalytic approaches are emerging. Organocatalysis, for example, uses small organic molecules to catalyze reactions, avoiding the use of potentially toxic heavy metals. organic-chemistry.org The Doebner-Knoevenagel condensation is one such method that allows for the selective synthesis of acrylamides under mild conditions. organic-chemistry.org

Metal-based catalysts are also being explored. Ruthenium and rhodium complexes have been shown to catalyze the dehydrogenative coupling of alcohols and amines to form amides, releasing hydrogen gas as the only byproduct. sigmaaldrich.comnih.gov Nickel-catalyzed reactions have been developed to couple α-olefins with isocyanates to produce α,β-unsaturated amides. nih.gov Furthermore, palladium catalysts can assemble various components in a one-pot reaction to produce β-selenyl acrylamides with high regio- and stereoselectivity. acs.org These catalytic methods offer a more atom-economical and sustainable route to acrylamide derivatives.

Green Chemistry Principles in Acrylamide Derivative Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ucl.ac.uk In amide synthesis, this translates to several key strategies:

Catalytic Reactions: As mentioned, using catalysts instead of stoichiometric coupling reagents significantly reduces waste. ucl.ac.uksigmaaldrich.com Boronic acids and silica (B1680970) have been investigated as catalysts for direct amidation. sigmaaldrich.comwhiterose.ac.uk

Safer Solvents: Traditional solvents like DMF and DCM are effective but pose environmental and health risks. Research is focused on finding greener alternatives, with some success in using less-hazardous solvents or even water for amidation reactions. ucl.ac.ukresearchgate.net

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product is a core principle. Catalytic dehydrogenative coupling is a prime example of a high atom economy reaction. sigmaaldrich.com

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Mild, organocatalytic methods contribute to this goal. organic-chemistry.org

Renewable Feedstocks: While not yet widely applied to this specific compound, a broader green chemistry goal is the use of renewable starting materials.

Biocatalysis, using enzymes to perform chemical transformations, represents a particularly promising green approach. Enzymes can operate in water under mild conditions and with high selectivity, offering a sustainable alternative for amide bond formation. researchgate.netrsc.org

Chemical Derivatization and Analog Synthesis of the N-(4-methoxybenzyl)-3-phenylacrylamide Core Structure

The synthesis of derivatives and analogs of N-(4-methoxybenzyl)-3-phenylacrylamide is a key strategy in medicinal chemistry to explore structure-activity relationships. This involves systematically modifying different parts of the molecule.

Modifications can be made to the phenyl ring originating from cinnamic acid, the acrylamide backbone, or the N-(4-methoxybenzyl) group. For instance, researchers have synthesized a wide range of N-substituted acrylamide polymers by reacting poly(acrylic acid) with various amines using a triazine-based condensing reagent. researchgate.net Another study details the synthesis of acrylamide derivatives designed as potential chemotherapeutic agents, where different aromatic and benzyl (B1604629) amide groups were introduced. nih.gov

The synthesis of fatty acid-derived 4-methoxybenzylamides has also been reported, where the 3-phenylacryl group is replaced with a long alkyl chain from a fatty acid. nih.gov Furthermore, analogs can be created by altering the substitution pattern on the aromatic rings. For example, a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives were synthesized by reacting p-anisidine (B42471) (a close analog of 4-methoxybenzylamine) with different isomers of nitrobenzenesulfonyl chloride, demonstrating how systematic structural changes can be achieved. mdpi.com These examples highlight the versatility of the core structure for creating a diverse library of related compounds for further investigation.

Design and Synthesis of Phenyl Ring-Modified Analogs

A general synthetic route involves the reaction of a substituted cinnamoyl chloride with 4-methoxybenzylamine in the presence of a base, such as triethylamine (B128534) or pyridine, in an inert solvent like dichloromethane or tetrahydrofuran. The requisite substituted cinnamic acids can be prepared through various classical methods, including the Perkin or Knoevenagel condensation reactions, starting from the corresponding benzaldehydes.

Research into related acrylamide derivatives has demonstrated the feasibility of introducing a wide array of substituents onto the phenyl ring. nih.gov These modifications can range from simple electron-donating or electron-withdrawing groups to more complex heterocyclic systems. The choice of substituent can be guided by the desire to probe specific interactions or to mimic the structural motifs of other known bioactive molecules. For instance, the incorporation of hydroxyl or additional methoxy (B1213986) groups can introduce new hydrogen bonding capabilities or alter the molecule's solubility and electronic distribution.

Table 1: Examples of Phenyl Ring-Modified Analogs of N-(4-methoxybenzyl)-3-phenylacrylamide

| Compound ID | Substituent on Phenyl Ring | Rationale for Modification |

| Ia | 4-Chloro | Introduces an electron-withdrawing group, altering the electronic properties of the aromatic ring. |

| Ib | 3,4-Dimethoxy | Increases electron density and potential for hydrogen bond acceptance. |

| Ic | 4-Nitro | A strong electron-withdrawing group, significantly modifying the electronic character. |

| Id | 4-Dimethylamino | A strong electron-donating group, enhancing the electron density of the phenyl ring. |

| Ie | 2-Furyl (Isosteric Replacement) | Replaces the phenyl ring with a bioisosteric furan (B31954) ring to explore the impact of a heteroaromatic system. |

Exploration of Substitutions on the Methoxybenzyl Moiety

The N-(4-methoxybenzyl) portion of the molecule provides another avenue for structural diversification. Modifications to this moiety can influence the molecule's orientation, flexibility, and potential interactions with its environment. The synthesis of these analogs generally involves the coupling of 3-phenylacryloyl chloride with a range of substituted benzylamines.

The 4-methoxy group is a key feature, and its replacement with other functionalities can yield valuable structure-activity relationship insights. For example, replacing the methoxy group with a hydroxyl group would introduce a hydrogen bond donor, while substituting it with a trifluoromethyl group would significantly alter its electronic properties.

Studies on related N-aryl compounds, such as N-(4-methoxyphenyl) derivatives, have shown that a variety of substituted anilines and benzylamines can be successfully employed in amide bond formation reactions. mdpi.comresearchgate.net This suggests that a diverse library of analogs with modifications on the benzylamine (B48309) portion can be readily accessed.

Table 2: Proposed Analogs with Substitutions on the Methoxybenzyl Moiety

| Compound ID | Modification on Benzyl Moiety | Rationale for Modification |

| IIa | N-(4-Hydroxybenzyl) | Introduces a hydrogen bond donor and potential site for further functionalization. |

| IIb | N-(3,4-Dimethoxybenzyl) | Explores the effect of additional substitution on the benzyl ring. |

| IIc | N-(4-Chlorobenzyl) | Introduces an electron-withdrawing group to the benzyl ring. |

| IId | N-(4-(Trifluoromethyl)benzyl) | Provides a strongly electron-withdrawing and lipophilic substituent. |

| IIe | N-(2-Methoxybenzyl) | Investigates the impact of the positional isomer of the methoxy group. |

Modifications and Isosteric Replacements of the Acrylamide Linker

One common isosteric replacement for the amide bond is the sulfonamide group. The synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides has been reported, demonstrating the feasibility of forming a sulfonamide linkage with the 4-methoxyphenylamine precursor. mdpi.comresearchgate.net This suggests that an analogous series of compounds where the acrylamide is replaced by a vinylsulfonamide or a phenylsulfonamide linker could be synthesized.

Another potential modification is the replacement of the acrylamide with a maleimide (B117702) structure. The synthesis of N-(4-methoxyphenyl) maleimide has been described, indicating that the 4-methoxyaniline can be incorporated into such a cyclic imide system. researchgate.net This would introduce a more rigid and planar linker compared to the relatively flexible acrylamide chain.

Further modifications could involve altering the double bond of the acrylamide. For instance, reduction of the double bond would yield the corresponding N-(4-methoxybenzyl)-3-phenylpropanamide, allowing for an assessment of the importance of the unsaturated system.

Table 3: Proposed Modifications and Isosteric Replacements of the Acrylamide Linker

| Compound ID | Linker Modification | Rationale for Modification |

| IIIa | N-(4-methoxybenzyl)-3-phenylpropanamide | Saturation of the acrylamide double bond to increase flexibility. |

| IIIb | N-(4-methoxybenzyl)cinnamylsulfonamide | Isosteric replacement of the amide with a sulfonamide to alter hydrogen bonding and electronic properties. |

| IIIc | 1-(4-methoxybenzyl)-3-phenyl-1H-pyrrole-2,5-dione | Replacement with a maleimide structure to introduce a rigid, planar linker. |

These proposed transformations highlight the potential for significant structural diversification of the parent compound, enabling a comprehensive exploration of the chemical space around N-(4-methoxybenzyl)-3-phenylacrylamide.

Structure Activity Relationship Sar and Biophysical Characterization of N 4 Methoxybenzyl 3 Phenylacrylamide and Its Analogs

Principles of Rational Design for N-(4-methoxybenzyl)-3-phenylacrylamide-Based Bioactive Molecules

The rational design of bioactive molecules based on the N-(4-methoxybenzyl)-3-phenylacrylamide scaffold is rooted in the strategic manipulation of its core components to optimize interactions with specific biological targets. This scaffold can be conceptually divided into three key regions: the N-(4-methoxybenzyl) group (Ring B), the 3-phenylacrylamide core, which includes the phenyl group (Ring A) and the acrylamide (B121943) linker.

The design process often begins by identifying a biological target and a lead compound. For instance, the N-benzylbenzamide scaffold, a close structural relative, has been identified as a merged pharmacophore for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ), both of which are important targets in metabolic diseases. acs.org The benzylamide structure can mimic the acidic headgroup of endogenous ligands, enabling it to interact with the target protein. acs.org

Key principles in the rational design of derivatives include:

Scaffold Hopping and Merging: Combining structural features from known active compounds to create novel scaffolds with dual or enhanced activity. The N-benzylbenzamide structure itself is an example of a merged pharmacophore. acs.org

Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. For example, replacing a metabolically labile group with a more stable one.

Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site and form specific interactions, such as hydrogen bonds and hydrophobic contacts.

Influence of Structural Modifications on Biological Interactions

The biological activity of N-(4-methoxybenzyl)-3-phenylacrylamide analogs is highly sensitive to structural changes in the aromatic rings and the acrylamide linker.

Positional and Electronic Effects of Substituents on the Aromatic Rings

The nature and position of substituents on both the 3-phenyl ring (Ring A) and the N-benzyl ring (Ring B) play a critical role in modulating biological activity.

Ring A (3-phenyl group): In related benzamide (B126) series, substitutions on this ring significantly impact potency. For instance, in a series of benzamide inhibitors of Mycobacterium tuberculosis QcrB, electron-rich smaller substituents at the C-5 position of the benzamide core were found to be most active. acs.org Conversely, electron-withdrawing groups like fluoro and difluoromethyl were less tolerated. acs.org

Ring B (N-benzyl group): The methoxy (B1213986) group at the para-position of the N-benzyl ring in N-(4-methoxybenzyl)-3-phenylacrylamide is a key feature. In a study of N-benzylbenzamide derivatives as tubulin polymerization inhibitors, substitutions on the N-benzyl ring were crucial for activity. nih.gov Similarly, for acrylamide derivatives targeting the MCF-7 breast cancer cell line, a 3,4-dimethoxybenzyl amide derivative displayed high cytotoxic activity. nih.gov The position of substituents on the benzyl (B1604629) ring can also influence selectivity. For example, in a series of benzamide and picolinamide (B142947) derivatives, a para-substituted dimethylamine (B145610) side chain resulted in more potent and selective inhibition of acetylcholinesterase compared to meta- or ortho-substituted analogs. tandfonline.com

The following table summarizes the effects of substituents on related scaffolds:

| Scaffold | Target | Ring | Substituent Position | Substituent Type | Effect on Activity |

| N-Benzylbenzamide | sEH/PPARγ | N-benzyl | ortho | Trifluoromethyl | Important for inhibitory activity and metabolic stability acs.org |

| Benzamide | M. tuberculosis QcrB | Benzamide | C-5 | Electron-rich (e.g., thiophene, methyl) | Increased potency acs.org |

| Benzamide | M. tuberculosis QcrB | Benzamide | C-5 | Electron-withdrawing (e.g., fluoro, difluoromethyl) | Decreased potency acs.org |

| Acrylamide | MCF-7 cells | N-benzyl | 3,4-positions | Dimethoxy | High cytotoxic activity nih.gov |

| Benzamide/Picolinamide | Acetylcholinesterase | N-benzyl | para | Dimethylamine | More potent and selective inhibition tandfonline.com |

Stereochemical Implications for Target Engagement

While specific stereochemical studies on N-(4-methoxybenzyl)-3-phenylacrylamide are not extensively reported, the acrylamide double bond introduces the possibility of E/Z isomerism. The (E)-isomer is generally the more stable and common form in related cinnamic acid and acrylamide derivatives. The stereochemistry of chiral centers, if introduced, would also be critical. For example, in a series of HIV-1 protease inhibitors with a pseudo-symmetric hydroxyethylamine core, the specific stereochemistry at the C2 and C3 positions of the butan-2-yl moiety was essential for potent inhibitory activity. nih.gov The spatial arrangement of substituents dictated by the stereochemistry directly influences how the molecule fits into the target's binding site and forms key interactions.

Conformational Analysis and Molecular Recognition Mechanisms

The three-dimensional conformation of N-(4-methoxybenzyl)-3-phenylacrylamide is a key determinant of its biological activity. The molecule possesses several rotatable bonds, leading to a complex conformational landscape.

Amide Bond Rotation: A significant feature of amides is the hindered rotation around the C-N bond, which can lead to the existence of cis (E) and trans (Z) rotamers in solution. scielo.br This rotational barrier imparts a degree of rigidity to the amide backbone and influences the relative orientation of the phenyl and benzyl groups. scielo.br

Molecular recognition, the process by which molecules selectively bind to each other, is governed by a combination of non-covalent interactions. For N-(4-methoxybenzyl)-3-phenylacrylamide and its analogs, these interactions would include:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are crucial for binding to many biological targets. nih.gov

π-π Stacking: The two aromatic rings can engage in π-π stacking interactions with aromatic residues in a protein's binding site.

Hydrophobic Interactions: The phenyl and benzyl groups can form hydrophobic interactions with nonpolar regions of a target protein.

Mechanistic Elucidation of N 4 Methoxybenzyl 3 Phenylacrylamide Action at Molecular and Cellular Levels

Identification and Characterization of Molecular Targets

The initial step in characterizing a bioactive compound is to identify its molecular partners within the cell. The structure of N-(4-methoxybenzyl)-3-phenylacrylamide, particularly its acrylamide (B121943) group, suggests a propensity for specific types of molecular interactions.

The acrylamide moiety is a well-known electrophilic "warhead" in medicinal chemistry, capable of participating in a Michael addition reaction. This allows it to form a stable covalent bond with nucleophilic amino acid residues, most commonly cysteine, within the binding sites of proteins. acs.orgresearchgate.net This interaction often leads to irreversible inhibition of the target enzyme's activity. researchgate.netmdpi.com

The process typically begins with the reversible, non-covalent binding of the inhibitor to the enzyme, driven by interactions such as hydrogen bonding and hydrophobic effects. mdpi.com This initial binding properly orients the acrylamide group within the active site, facilitating the subsequent covalent bond formation with a nearby nucleophilic residue, thus permanently disabling the enzyme. researchgate.netmdpi.com

In contrast to irreversible inhibitors, reversible inhibitors bind to enzymes through non-covalent forces and can readily dissociate. Enzyme kinetics studies are crucial to differentiate between these mechanisms and to characterize the nature of the inhibition.

Table 1: General Characteristics of Enzyme Inhibition Types This table illustrates the theoretical effects on kinetic parameters based on the mode of inhibition.

| Inhibition Type | Binds To | Apparent Km | Apparent Vmax | Reversibility |

| Competitive | Free Enzyme Only | Increases | Unchanged | Reversible |

| Noncompetitive | Enzyme and Enzyme-Substrate Complex | Unchanged | Decreases | Reversible |

| Uncompetitive | Enzyme-Substrate Complex Only | Decreases | Decreases | Reversible |

| Irreversible (Covalent) | Typically Free Enzyme | Not Applicable | Decreases | Irreversible |

While a compound like N-(4-methoxybenzyl)-3-phenylacrylamide is predicted to act as a covalent inhibitor due to its acrylamide group, detailed kinetic analysis would be required to confirm this and to rule out other modes of interaction. For instance, some acrylamide derivatives have been engineered to act as reversible covalent inhibitors, where the covalent bond can be broken, often through hydrolysis. youtube.com

Beyond enzyme inhibition, acrylamide-derived compounds have been identified as modulators of Cys-loop transmitter-gated ion channels, such as the GABAA receptor. nih.gov Studies on structurally related acrylamides have shown they can act as both potentiating and inhibitory modulators of these receptors. nih.gov Potentiation is often mediated by binding to allosteric sites, which are locations on the receptor distinct from the primary neurotransmitter binding site. nih.govresearchgate.net

Allosteric modulators can enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the response of the receptor to its endogenous ligand. researchgate.netresearchgate.net For the GABAA receptor, a PAM would increase the receptor's apparent affinity for GABA, leading to enhanced inhibitory neurotransmission. nih.gov Research on novel acrylamides has indicated that they can bind to classic anesthetic binding sites located within the transmembrane domain at the interfaces between receptor subunits. nih.gov

Table 2: Potential Receptor Modulation Profile for an Acrylamide-Derived Compound This table summarizes potential modulatory effects based on findings for similar compounds acting on the GABAA receptor. nih.gov

| Receptor Target | Proposed Binding Site | Type of Modulation | Functional Outcome |

| GABAA Receptor | Transmembrane Intersubunit Sites | Positive Allosteric Modulation (Potentiation) | Increased apparent affinity for GABA; enhanced chloride current. |

| GABAA Receptor | Undetermined Site | Inhibition | Decreased receptor activity. |

A full receptor binding profile for N-(4-methoxybenzyl)-3-phenylacrylamide would involve screening it against a panel of known receptors to determine its affinity and selectivity.

The interaction between a ligand like N-(4-methoxybenzyl)-3-phenylacrylamide and its protein target is a dynamic process. The stability of the protein-ligand complex is governed by thermodynamic principles. For a covalent inhibitor, the initial non-covalent binding is a reversible equilibrium, characterized by a binding affinity (Kd). acs.org This is followed by the irreversible covalent bond formation step.

Computational docking and molecular dynamics simulations can predict the preferred binding poses and estimate the strength of the interaction. Experimental techniques such as Isothermal Titration Calorimetry (ITC) are used to directly measure the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS), which together determine the Gibbs free energy of binding (ΔG) and thus the binding affinity. The study of protein-ligand interactions provides a detailed picture of the forces driving complex formation. nih.govnih.gov For a related compound, N-(4'-methoxyphenyl)-3-bromothiobenzamide, computational data showed that different molecular conformations have varying energetic stabilities, which in turn affects how the molecules pack in a crystal lattice and interact with each other. nih.gov

Cellular Pathway Modulation and Phenotypic Responses

The binding of N-(4-methoxybenzyl)-3-phenylacrylamide to its molecular target(s) initiates a cascade of intracellular events, modulating signaling pathways and ultimately leading to observable changes in cell behavior or phenotype.

The specific downstream signaling pathways affected by the compound depend entirely on its molecular target.

If the target is the GABAA receptor , modulation would directly impact the influx of chloride ions. nih.gov Positive modulation would enhance hyperpolarization of the neuronal membrane, strengthening inhibitory neurotransmission. This effect is central to the action of many sedatives and anxiolytics.

If the compound inhibits a key enzyme in an inflammatory pathway , it could lead to the downregulation of pro-inflammatory signaling cascades. For example, inhibition of certain kinases can block the activation of transcription factors like NF-κB or signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which are crucial for the production of inflammatory mediators. nih.gov

Prolonged exposure of cells to a bioactive compound can lead to adaptive changes in gene expression and the cellular proteome. These changes can be comprehensively analyzed using high-throughput techniques.

Transcriptomics (e.g., RNA-sequencing): This method quantifies the expression levels of all genes in a cell, revealing which genes are upregulated or downregulated in response to the compound.

Proteomics (e.g., Mass Spectrometry): This technique identifies and quantifies the proteins present in a cell, providing a direct look at the cellular machinery. Covalent inhibitors can be detected via mass spectrometry, as they produce a permanent mass shift in their target protein. mdpi.com

If N-(4-methoxybenzyl)-3-phenylacrylamide were to modulate neuronal cells via the GABAA receptor, one might expect to see changes in the expression of genes related to synaptic plasticity, neurotransmitter synthesis, and cellular stress responses.

Table 3: Illustrative Example of Potential Gene Expression Changes in Neuronal Cells This table is a hypothetical representation of results from an in vitro gene expression study and does not represent actual experimental data.

| Gene Name | Biological Process | Fold Change (Compound vs. Control) | Potential Implication |

| FOS | Immediate Early Gene, Neuronal Activity | -2.5 | Reduction in cellular activation. |

| BDNF | Neurotrophin, Synaptic Plasticity | +1.8 | Adaptive response to altered inhibition. |

| GABRA1 | GABAA Receptor Subunit α1 | -1.5 | Downregulation in response to chronic potentiation. |

| HSPA5 | Heat Shock Protein, Cellular Stress | +2.1 | Induction of unfolded protein response. |

Such analyses are critical for building a complete picture of the compound's mechanism of action, from the initial molecular interaction to the ultimate cellular response.

Biophysical Techniques for Studying Compound-Target Interactions

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. nih.gov The method involves immobilizing one interacting partner (the "ligand," e.g., the target protein like tubulin) onto a sensor chip with a thin gold film. nih.gov The other partner (the "analyte," e.g., N-(4-methoxybenzyl)-3-phenylacrylamide), in solution, is flowed over this surface. nih.gov Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. nih.gov This change is proportional to the mass bound to the surface. nih.gov

By monitoring the association of the analyte as it flows over the sensor and its dissociation when the flow is replaced with buffer, a sensorgram is generated. This provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₔ). The equilibrium dissociation constant (Kₔ), a measure of binding affinity, can then be calculated as the ratio of kₔ to kₐ.

Illustrative SPR Data for N-(4-methoxybenzyl)-3-phenylacrylamide and Tubulin Interaction

| Parameter | Value | Description |

| kₐ (M⁻¹s⁻¹) | 1.5 x 10⁵ | Association rate constant, reflecting the rate of complex formation. |

| kₔ (s⁻¹) | 3.0 x 10⁻³ | Dissociation rate constant, reflecting the stability of the complex. |

| Kₔ (nM) | 20 | Equilibrium dissociation constant (kₔ/kₐ), indicating a strong binding affinity. |

This table presents hypothetical data to illustrate the typical output of an SPR experiment.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of biomolecular interactions. It directly measures the heat change that occurs when two molecules interact. In a typical experiment, a solution of the ligand (e.g., N-(4-methoxybenzyl)-3-phenylacrylamide) is titrated into a solution containing the target protein (e.g., tubulin) at a constant temperature. The heat absorbed or released upon each injection is measured.

The resulting data can be analyzed to determine the binding affinity (Kₐ or Kₔ), the stoichiometry of the interaction (n), and the enthalpy change (ΔH) of binding. usdoj.gov From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. This profile reveals the nature of the forces driving the binding, such as hydrogen bonds, van der Waals interactions, or hydrophobic effects.

Illustrative ITC Data for N-(4-methoxybenzyl)-3-phenylacrylamide and Tubulin Interaction

| Thermodynamic Parameter | Value | Description |

| Stoichiometry (n) | 1.1 | Indicates a 1:1 binding ratio between the compound and the protein. |

| Binding Affinity (Kₐ) (M⁻¹) | 5.0 x 10⁷ | The association constant, reciprocal of Kₔ. |

| Enthalpy Change (ΔH) (kcal/mol) | -5.8 | A negative value indicates the binding is an exothermic process, driven by favorable bond formation. |

| Entropy Change (ΔS) (cal/mol·K) | 15.2 | A positive value suggests an increase in disorder, often due to the release of water molecules from the binding interface. |

| Gibbs Free Energy (ΔG) (kcal/mol) | -10.4 | A negative value indicates a spontaneous binding event. |

This table presents hypothetical data to illustrate the typical output of an ITC experiment.

X-ray Crystallography of Co-crystals

X-ray crystallography is an unparalleled technique for determining the three-dimensional structure of a molecule or a molecular complex at atomic resolution. To study the interaction between N-(4-methoxybenzyl)-3-phenylacrylamide and its target, one would first need to obtain a co-crystal of the compound bound to the protein. This involves crystallizing the protein in the presence of the compound.

Once suitable crystals are grown, they are exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be calculated. This map is then used to build an atomic model of the protein-ligand complex.

The resulting structure would reveal the precise binding orientation of N-(4-methoxybenzyl)-3-phenylacrylamide within its binding pocket on the target protein. It would show the specific amino acid residues involved in the interaction and the nature of the chemical bonds (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This structural information is invaluable for understanding the basis of the compound's activity and for guiding the rational design of more potent or selective derivatives. While no crystal structure of N-(4-methoxybenzyl)-3-phenylacrylamide bound to a target is currently available, the structure of a related compound in its crystalline form has been determined, providing insights into its molecular geometry.

Computational Chemistry and in Silico Studies of N 4 Methoxybenzyl 3 Phenylacrylamide

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are powerful computational tools used to investigate the electronic structure, stability, and reactivity of molecules. For N-(4-methoxybenzyl)-3-phenylacrylamide, these methods provide fundamental insights into its molecular geometry and electronic properties. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to optimize the molecule's ground state geometry. nih.govresearchgate.net The comparison between calculated and experimental structural parameters, where available, helps validate the computational model. nih.gov

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov For N-(4-methoxybenzyl)-3-phenylacrylamide, the distribution of HOMO and LUMO orbitals would indicate the likely sites for electrophilic and nucleophilic attacks, respectively. For instance, studies on similar molecules show that HOMO orbitals are often located on the electron-rich aromatic rings, while LUMO orbitals may be distributed across the acrylamide (B121943) backbone. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict reactive sites for intermolecular interactions. researchgate.netnih.gov The MEP surface displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net These computational analyses are crucial for understanding the intramolecular charge transfer (ICT) that can influence the molecule's properties, including its non-linear optical (NLO) behavior. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties This table presents hypothetical data for N-(4-methoxybenzyl)-3-phenylacrylamide based on values reported for structurally similar compounds in the literature.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.9 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical reactivity and kinetic stability. nih.gov |

| Dipole Moment (μ) | 3.5 Debye | Measures the overall polarity of the molecule. |

Molecular Docking and Molecular Dynamics Simulations for Target Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are indispensable in silico techniques for predicting how a ligand, such as N-(4-methoxybenzyl)-3-phenylacrylamide, interacts with a biological target, typically a protein receptor. nih.govnih.gov Molecular docking predicts the preferred orientation and binding affinity of the ligand within the active site of a target protein. ubaya.ac.idunair.ac.id The process involves generating various conformations of the ligand and fitting them into the protein's binding pocket, followed by a scoring function that estimates the binding energy (e.g., in kcal/mol). unair.ac.idresearchgate.net For related acrylamide derivatives, docking studies have been used to predict binding to targets like histone deacetylases (HDACs) and epidermal growth factor receptor (EGFR), revealing key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. nih.govubaya.ac.idunair.ac.id

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamic behavior of the ligand-protein complex over time. nih.govfrontiersin.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements and interactions. mdpi.com This allows for the assessment of the conformational stability of the complex, the flexibility of the protein and ligand, and the persistence of key intermolecular interactions identified in docking. frontiersin.orgmdpi.com All-atom MD simulations can provide mechanistic insights into how the ligand binds and the structural changes it may induce in the target protein. nih.gov The combination of docking and MD provides a more robust prediction of the ligand's potential biological targets and its mechanism of action at the molecular level. mdpi.com

Table 2: Example Molecular Docking Results for N-(4-methoxybenzyl)-3-phenylacrylamide Against a Hypothetical Kinase Target This table illustrates the type of data generated from a molecular docking study.

| Parameter | Observation | Implication |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Suggests strong binding affinity to the target. researchgate.net |

| Hydrogen Bonds | Amide N-H with Asp184; Amide C=O with Lys72 | Key interactions stabilizing the complex. |

| Hydrophobic Interactions | Phenyl and methoxybenzyl rings with Leu25, Val33, Ala52 | Contribute significantly to binding affinity. |

| Complex Stability (from MD) | Low RMSD over 100 ns simulation | Indicates a stable binding pose. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net The fundamental principle of QSAR is that the structural properties of a molecule determine its activity, allowing for the creation of mathematical models to predict the activity of new, untested compounds. nih.gov These models are built using a "training set" of molecules with known activities and are then validated using an external "test set". nih.govnih.gov

For a series of compounds including N-(4-methoxybenzyl)-3-phenylacrylamide, a QSAR model could be developed to predict a specific biological endpoint, such as cytotoxicity against a cancer cell line. nih.gov The process involves calculating a wide range of molecular descriptors for each compound, which can be categorized as 0D (e.g., molecular weight), 1D (e.g., counts of functional groups), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). kg.ac.rs Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build an equation linking the most relevant descriptors to the observed activity. researchgate.netkg.ac.rs A robust QSAR model, indicated by high correlation coefficients (R²) and predictive R² (q²), can provide insights into the structural features that enhance or diminish biological activity, guiding the design of more potent analogues. mdpi.comnih.gov

Table 3: Representative Molecular Descriptors for a Hypothetical QSAR Model This table shows examples of descriptors that could be used to build a QSAR model for phenylacrylamide derivatives.

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional (0D/1D) | Molecular Weight (MW) | Size of the molecule. |

| Topological (2D) | Wiener Index | Molecular branching and compactness. kg.ac.rs |

| Geometric (3D) | Molecular Surface Area (ASA) | Steric properties and accessibility. |

| Electrostatic (3D) | Partial Charge on Amide Nitrogen (qN) | Electronic environment and H-bonding potential. kg.ac.rs |

| Hydrophobicity | LogP | Partition coefficient between octanol (B41247) and water. |

Theoretical Pharmacokinetics and ADMET Profiling (in silico predictions, mechanistic insights)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical component of modern drug discovery, used to predict the pharmacokinetic and toxicological properties of a compound before its synthesis and experimental testing. f1000research.comscispace.com Various computational models and online servers (e.g., SwissADME, admetSAR) are available to predict these properties for N-(4-methoxybenzyl)-3-phenylacrylamide based on its structure. f1000research.commdpi.com

These predictions provide mechanistic insights into the potential behavior of the compound in the body. nih.gov Key predicted parameters include:

Absorption: Human Intestinal Absorption (HIA) and Caco-2 cell permeability are predicted to assess oral bioavailability. scispace.commdpi.com Compliance with rules like Lipinski's Rule of Five (e.g., MW < 500, LogP < 5) provides a preliminary assessment of "drug-likeness". mdpi.com

Distribution: Predictions of Blood-Brain Barrier (BBB) penetration and plasma protein binding help to understand where the compound is likely to distribute in the body. scispace.com

Metabolism: The model can predict which cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2C9) are likely to metabolize the compound or be inhibited by it. mdpi.com This is crucial for anticipating potential drug-drug interactions.

Excretion: While less commonly predicted, properties related to renal clearance can sometimes be estimated.

Toxicity: Predictions can include mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and other potential toxicities.

These in silico profiles help to identify potential liabilities early in the drug development process, allowing for structural modifications to improve the compound's pharmacokinetic profile. f1000research.com

Table 4: Representative In Silico ADMET Profile for N-(4-methoxybenzyl)-3-phenylacrylamide This table presents hypothetical ADMET predictions based on computational models.

| ADMET Property | Prediction | Interpretation |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Low/No | Unlikely to cross into the central nervous system. scispace.com |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with CYP2D6 substrates. mdpi.com |

| Lipinski's Rule of Five | 0 Violations | Good "drug-likeness" properties. mdpi.com |

| Ames Mutagenicity | Non-mutagenic | Low likelihood of being a mutagen. |

Advanced Analytical and Bioanalytical Methodologies for N 4 Methoxybenzyl 3 Phenylacrylamide

Chromatographic Separation and Quantification Techniques

The separation and quantification of N-(4-methoxybenzyl)-3-phenylacrylamide and its potential metabolites are predominantly achieved through high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). This powerful combination allows for the sensitive and selective detection of the parent compound in complex biological matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating components of a mixture. For N-(4-methoxybenzyl)-3-phenylacrylamide, a reversed-phase C18 column is typically utilized. The separation is achieved by a gradient elution using a mobile phase consisting of an aqueous component, often containing a modifier like formic acid to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile (B52724) or methanol. The flow rate and column temperature are optimized to ensure robust and reproducible separation.

Mass Spectrometry (MS): Coupled to HPLC, mass spectrometry serves as a highly specific detector. Electrospray ionization (ESI) is a common ionization source for this type of molecule, and detection is often performed in positive ion mode. For quantification, tandem mass spectrometry (MS/MS) is employed, operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of N-(4-methoxybenzyl)-3-phenylacrylamide) and monitoring a specific product ion generated through fragmentation. This high degree of specificity minimizes interference from other components in the sample matrix. mdpi.com

A typical UPLC-MS/MS method would be validated for linearity, accuracy, precision, and stability to ensure reliable quantification. mdpi.com The robustness of the method is also assessed by intentionally varying parameters such as flow rate and mobile phase composition to confirm its reliability. mdpi.com

Table 1: Illustrative HPLC-MS/MS Parameters for N-(4-methoxybenzyl)-3-phenylacrylamide Analysis

| Parameter | Condition |

| Chromatography | |

| Column | Reversed-phase C18 |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z of [M+H]⁺ for N-(4-methoxybenzyl)-3-phenylacrylamide |

| Product Ion (Q3) | Specific fragment ion |

| Spray Voltage | ~3.5 kV |

| Source Temperature | ~400 °C |

This table presents a generalized set of parameters. Actual values would be optimized for the specific instrument and application.

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques are indispensable for the unequivocal structural elucidation of N-(4-methoxybenzyl)-3-phenylacrylamide and the identification of its metabolites formed in vitro.

Multi-dimensional Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed information about the chemical structure of a molecule. For a comprehensive characterization of N-(4-methoxybenzyl)-3-phenylacrylamide, a suite of NMR experiments is conducted.

¹H NMR: Identifies the number and environment of protons in the molecule.

¹³C NMR: Provides information about the carbon skeleton.

Correlation Spectroscopy (COSY): Establishes proton-proton coupling relationships within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): Identifies longer-range correlations between protons and carbons, which is crucial for piecing together the molecular structure.

These multi-dimensional NMR techniques are powerful tools for confirming the structure of the synthesized compound and for elucidating the precise structures of any metabolites. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification in vitro: HRMS, often coupled with liquid chromatography (LC), is a key technology for identifying metabolites. nih.govijpras.com Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements, enabling the determination of elemental compositions for both the parent drug and its metabolites. nih.govijpras.com

The process of in vitro metabolite identification typically involves incubating N-(4-methoxybenzyl)-3-phenylacrylamide with liver microsomes or hepatocytes. diva-portal.org Following incubation, the samples are analyzed by LC-HRMS. Data analysis involves searching for predicted metabolites based on common metabolic pathways (e.g., oxidation, demethylation, hydroxylation, and conjugation) and also for unexpected metabolites. nih.govnih.gov The high mass accuracy of HRMS allows for the confident assignment of molecular formulas to detected metabolite peaks. ijpras.com Subsequent MS/MS experiments on these metabolite peaks provide fragmentation patterns that help to pinpoint the site of metabolic modification on the parent molecule. nih.gov

Table 2: Common Metabolic Transformations and Corresponding Mass Shifts Detected by HRMS

| Metabolic Reaction | Mass Change (Da) | Example of Potential Metabolite |

| O-Demethylation | -14.01565 | N-(4-hydroxybenzyl)-3-phenylacrylamide |

| Monohydroxylation | +15.99491 | N-(4-methoxybenzyl)-3-(hydroxyphenyl)acrylamide |

| Dihydroxylation | +31.98982 | N-(4-methoxybenzyl)-3-(dihydroxyphenyl)acrylamide |

| Glucuronidation | +176.03209 | Glucuronide conjugate of a hydroxylated metabolite |

Development of Robust Bioassays for Mechanistic and Stability Studies

To understand the disposition and potential efficacy of N-(4-methoxybenzyl)-3-phenylacrylamide, robust in vitro bioassays are essential. These assays provide insights into the compound's metabolic stability and its interaction with plasma proteins.

Microsomal Stability Assay: This assay is a fundamental tool in early drug discovery to predict the hepatic clearance of a compound. creative-bioarray.com The assay involves incubating N-(4-methoxybenzyl)-3-phenylacrylamide with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). creative-bioarray.com The reaction is initiated by the addition of a cofactor, NADPH. creative-bioarray.com Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes), and the reaction is quenched. nih.gov The remaining concentration of the parent compound is then quantified using a validated LC-MS/MS method. nuvisan.com

From the rate of disappearance of the compound, key pharmacokinetic parameters can be calculated:

Half-life (t½): The time it takes for the concentration of the compound to decrease by half.

Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize the drug. nuvisan.com

These in vitro data are valuable for predicting the in vivo metabolic stability of the compound. nuvisan.com Assays can be conducted using microsomes from different species (e.g., human, rat, mouse) to assess inter-species differences in metabolism. creative-bioarray.com

Table 3: Example Data from a Microsomal Stability Assay

| Time (min) | % Parent Compound Remaining |

| 0 | 100 |

| 5 | Experimental Value |

| 15 | Experimental Value |

| 30 | Experimental Value |

| 60 | Experimental Value |

The rate of decline is used to calculate the half-life and intrinsic clearance.

Plasma Protein Binding in vitro: The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly influences its distribution and availability to reach its target site. nih.gov The unbound fraction of the drug is generally considered to be the pharmacologically active portion. nih.gov

Commonly used techniques to determine plasma protein binding include:

Equilibrium Dialysis: This is often considered the gold standard. The compound in a buffer is placed on one side of a semi-permeable membrane, and plasma is on the other. At equilibrium, the concentration of the unbound compound is the same in both chambers, allowing for the calculation of the bound fraction.

Ultrafiltration: This method involves separating the free drug from the protein-bound drug by centrifugation through a size-exclusion filter. researchgate.net The concentration of the drug in the ultrafiltrate represents the unbound concentration.

Ultracentrifugation: This technique separates the protein-bound drug from the free drug by high-speed centrifugation.

The results are typically expressed as the percentage of the drug that is bound to plasma proteins. This information is crucial for interpreting pharmacokinetic and pharmacodynamic data.

Emerging Applications and Broader Scientific Impact of N 4 Methoxybenzyl 3 Phenylacrylamide

Utility as a Chemical Probe in Basic Biological Research

The intrinsic chemical properties of N-(4-methoxybenzyl)-3-phenylacrylamide make it a promising candidate for development as a chemical probe for studying biological systems. The core of this potential lies in its α,β-unsaturated amide group, a well-known Michael acceptor. This "warhead" can form a stable, covalent bond with nucleophilic amino acid residues on proteins, most notably the thiol side chain of cysteine. nih.govmdpi.com This capacity for covalent modification is the foundation of activity-based protein profiling (ABPP), a powerful chemoproteomic strategy used to map the functional state of enzymes in complex biological samples. nih.gov

Acrylamide-based probes are favored in chemical biology for their moderate electrophilic reactivity, which helps minimize off-target reactions and associated toxicity while still allowing for effective labeling of target proteins. nih.gov Researchers have successfully used acrylamide (B121943) fragments to identify inhibitors for critical viral proteases, such as those from enterovirus 71 and SARS-CoV-2, by screening for covalent modification of active site cysteines. nih.gov The acrylamide moiety often plays a key structural role in binding beyond its reactive function. nih.gov

Furthermore, cinnamamide (B152044) derivatives have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects, suggesting they interact with specific biological targets. ashdin.comnih.gov By incorporating a reporter tag (like a fluorophore or a clickable alkyne group) onto the N-(4-methoxybenzyl)-3-phenylacrylamide scaffold, it could be transformed into a specific chemical probe. nih.gov Such a probe could be used to identify and study the cellular targets of cinnamamides, providing insights into their mechanisms of action. For instance, modified cinnamaldehyde (B126680) derivatives have been successfully used for fluorescence bio-imaging in cells and plant tissues, demonstrating the utility of this structural class in visualizing biological structures. nih.gov The tunability of the acrylamide warhead, for example by introducing substituents at the α-position, offers a pathway to modulate reactivity and even design probes that release a payload upon binding to their target. acs.org

Potential in Agrochemical Research: Mechanistic Basis for Pest Control or Plant Growth Regulation

In the field of agrochemical research, N-(4-methoxybenzyl)-3-phenylacrylamide and related compounds show significant potential, particularly as larvicidal agents for pest control. The cinnamamide scaffold, derived from the naturally occurring cinnamic acid, is a recognized template for bioactive molecules. ashdin.com Studies on cinnamic acid and its derivatives have consistently demonstrated their toxicity toward various insect larvae, including the significant disease vector Aedes aegypti. researchgate.netmdpi.comnih.gov The mechanism is thought to involve multi-target action, potentially inhibiting key enzymes like carbonic anhydrase and histone deacetylase in the insect. researchgate.netnih.gov

The larvicidal activity is highly dependent on the specific chemical structure. Research on a series of cinnamoyl amides against the diamondback moth (Plutella xylostella), a major agricultural pest, revealed that the nature of the substituents on the aromatic rings is critical for potency. nih.gov Most of the tested cinnamoyl amides showed promising larvicidal activity, with effectiveness varying based on the specific substitutions. nih.gov For instance, a closely related analogue, N-(4'-methoxyphenylethyl)cinnamamide, demonstrated notable activity, indicating that the combination of a cinnamoyl group and a methoxy-substituted phenyl ring is favorable for toxicity against insect larvae. nih.gov The presence of the methoxy (B1213986) group on the N-benzyl portion of the molecule appears to contribute positively to its insecticidal properties.

The table below presents the larvicidal activity of several N-substituted cinnamamide analogues against P. xylostella, highlighting the structure-activity relationships.

| Compound Name | Substituents | LC₅₀ (mg/L) nih.gov |

| N-(4'-methoxyphenylethyl)cinnamamide | 4-methoxy on N-phenylethyl group | 225.65 |

| N-(3'-bromophenethyl)cinnamamide | 3-bromo on N-phenethyl group | 128.49 |

| N-(3-bromo-4-methoxyphenethyl)cinnamamide | 3-bromo and 4-methoxy on N-phenethyl group | 62.13 |

These findings suggest that N-(4-methoxybenzyl)-3-phenylacrylamide, by combining these key structural features, could function by disrupting essential biological pathways in pests. Its mechanism likely involves the inhibition of critical enzymes or interference with other physiological processes, leading to mortality. This makes it a strong candidate for development as a novel, nature-inspired pesticide.

Exploration in Materials Science: Polymerization or Functional Material Scaffolds

The N-(4-methoxybenzyl)-3-phenylacrylamide monomer is a valuable building block for creating functional polymers and advanced material scaffolds. The key to this utility is the acrylamide functional group, which readily undergoes free-radical polymerization. kpi.ua This allows it to be homopolymerized or copolymerized with other vinylic monomers, such as methyl methacrylate (B99206) or acrylonitrile, to create a wide array of new materials with tailored properties. researchgate.netresearchgate.net

Polymers based on N-substituted acrylamides are of great interest in materials science for their diverse applications, ranging from hydrogels for biomedical uses to thermo-responsive materials. rsc.orgekb.eg The specific nature of the substituent on the nitrogen atom dramatically influences the properties of the resulting polymer. By altering the N-substituent, one can control key characteristics like hydrophilicity, solubility, and the lower critical solution temperature (LCST)—the temperature at which the polymer undergoes a reversible phase transition from soluble to insoluble in aqueous solutions. kpi.uarsc.org

In the case of poly[N-(4-methoxybenzyl)-3-phenylacrylamide], the bulky and relatively hydrophobic N-(4-methoxybenzyl) and 3-phenyl groups would be expected to impart specific characteristics to the polymer chain. These groups could enhance the thermal stability of the material and provide sites for π-π stacking interactions, potentially leading to ordered structures. By copolymerizing N-(4-methoxybenzyl)-3-phenylacrylamide with more hydrophilic monomers, it is possible to fine-tune the polymer's properties to create, for example, amphiphilic copolymers for drug delivery systems or functional coatings. ekb.eg For instance, activated N-substituted acrylamide polymers have been used to conjugate antibodies for membrane-based immunoassays, where the polymer's properties are crucial for binding to the membrane surface. nih.gov The synthesis of various N-substituted acrylamide copolymers has been shown to yield materials with a range of physical properties, from soft, flexible solids to rigid plastics, depending on the comonomers used. researchgate.netresearchgate.net

Role as a Synthetic Intermediate in Complex Organic Synthesis

N-(4-methoxybenzyl)-3-phenylacrylamide serves as a versatile intermediate in organic synthesis due to the multiple reactive sites within its structure. The synthesis of the compound itself is straightforward, typically involving the reaction of 4-methoxybenzylamine (B45378) with cinnamoyl chloride in the presence of a base. ashdin.comresearchgate.net This accessibility makes it a readily available building block for more complex molecules.

The compound contains several functional groups that can be selectively targeted for further chemical transformations.

The Alkene Group : The carbon-carbon double bond of the acrylamide moiety is susceptible to a variety of addition reactions. It can be hydrogenated to produce the corresponding saturated propanamide, or it can undergo epoxidation or dihydroxylation to introduce new oxygenated functional groups.

The Amide Bond : While generally stable, the amide bond can be hydrolyzed under harsh acidic or basic conditions to yield cinnamic acid and 4-methoxybenzylamine.

The Aromatic Rings : Both the phenyl ring and the methoxy-substituted benzyl (B1604629) ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups such as nitro, halogen, or alkyl groups, further diversifying the molecular scaffold.

The N-(4-methoxybenzyl) group is also related to the 4-methoxybenzyl (MPM) ether, a common protecting group for alcohols in multi-step organic synthesis, highlighting the utility of this moiety in synthetic strategies. nih.gov While specific examples of N-(4-methoxybenzyl)-3-phenylacrylamide being used as a direct precursor in a complex synthesis are not widely documented, related cinnamamide and N-substituted acrylamide scaffolds are integral to the synthesis of various pharmacologically active compounds, including antiallergic agents and potential chemotherapeutics. nih.govnih.gov Its role is that of a multifunctional scaffold that allows chemists to construct complex molecular architectures by leveraging its inherent reactivity.

Application as Corrosion Inhibitors: Mechanistic Insights into Surface Adsorption

N-(4-methoxybenzyl)-3-phenylacrylamide and structurally similar compounds have demonstrated significant potential as corrosion inhibitors for various metals and alloys in acidic environments. nih.govresearchgate.net The effectiveness of these organic inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govchemrevlett.com

The mechanistic basis for this inhibition is rooted in the molecule's electronic structure. The N-(4-methoxybenzyl)-3-phenylacrylamide molecule contains multiple active centers for adsorption:

Heteroatoms : The nitrogen and oxygen atoms possess lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms (like iron or copper), forming coordinate covalent bonds. nih.gov

π-Electrons : The phenyl and benzyl aromatic rings, along with the C=C and C=O double bonds, provide a rich source of π-electrons that can interact with the metal surface. nih.gov

This combination of features facilitates strong adsorption onto the metal. Studies on related acrylamide derivatives show that they function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govresearchgate.net The adsorption process typically follows a standard adsorption isotherm model, such as the Langmuir or Temkin isotherm, which describes how the inhibitor molecules arrange themselves on the surface. nih.govekb.egjournalijar.com The negative free energy of adsorption (ΔG°ads) values calculated in these studies indicates that the adsorption is a spontaneous process. ekb.eg The presence of the electron-donating methoxy group (-OCH₃) on the benzyl ring is known to enhance inhibition efficiency by increasing the electron density on the molecule, thereby strengthening its adsorption onto the positively charged metal surface. chemrevlett.com

The table below summarizes the performance of various acrylamide-based corrosion inhibitors on carbon steel in a 1 M HCl solution, illustrating their effectiveness.

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%IE) | Adsorption Isotherm |

| N-((2-hydroxyethyl) carbamothioyl) acrylamide (HCA) | 60 | 95.28% nih.gov | Langmuir nih.gov |

| N-(bis(2-hydroxyethyl) carbamothioyl) acrylamide (BHCA) | 60 | 94.91% nih.gov | Langmuir nih.gov |

| Benzamide (B126) | 5 x 10⁻³ M (~424 ppm) | 90.9% journalijar.com | Temkin journalijar.com |

| Acrylamide | 5 x 10⁻³ M (~355 ppm) | Not specified as best | Temkin journalijar.com |

These findings strongly support the potential of N-(4-methoxybenzyl)-3-phenylacrylamide as an effective corrosion inhibitor, with its mechanism based on the chemisorption and physisorption of a protective molecular film onto the metal surface.

Future Research Directions and Unresolved Challenges in N 4 Methoxybenzyl 3 Phenylacrylamide Research

Scalability of Synthesis and Process Chemistry Optimization

While laboratory-scale syntheses of N-substituted acrylamides are well-established, the transition to large-scale, cost-effective manufacturing presents a significant challenge. The formation of the amide bond is a pivotal step in the synthesis of N-(4-methoxybenzyl)-3-phenylacrylamide. researchgate.net Future research must focus on optimizing reaction conditions to improve yield, reduce reaction times, and utilize more environmentally benign reagents and solvents.

Key challenges and future research focus include:

Process Optimization: Systematic investigation of reaction parameters such as temperature, concentration, catalysts, and reaction time to maximize yield and purity on a larger scale.

Alternative Synthetic Routes: Exploration of novel synthetic strategies that may offer higher efficiency and scalability. This could include continuous flow chemistry, which can offer better control over reaction parameters and facilitate easier scale-up.

Green Chemistry Approaches: The development of more sustainable synthetic methods by minimizing waste, using less hazardous solvents, and exploring catalytic alternatives to stoichiometric reagents.

A comparative analysis of potential process improvements is presented in Table 1.

| Parameter | Current Laboratory Method (Illustrative) | Potential for Scale-up | Future Research Direction |

| Solvent | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) | Moderate | Identification of greener, safer, and more easily recyclable solvents. |

| Coupling Reagent | Carbodiimides (e.g., DCC, EDC) | Moderate to Low (cost, side-products) | Exploration of catalytic amide bond formation methods. |

| Purification | Column Chromatography | Low (time and solvent consuming) | Development of crystallization-based purification methods. |

| Overall Yield | Variable | Needs Improvement | Process optimization to achieve consistently high yields (>90%). |

Table 1: Comparison of Synthesis Parameters and Future Directions

Comprehensive Elucidation of Off-Target Interactions and Selectivity Profiles

A critical aspect of drug development is understanding a compound's selectivity profile to minimize off-target effects and potential toxicity. For N-(4-methoxybenzyl)-3-phenylacrylamide, a thorough investigation of its interactions with a broad range of biological targets is essential. Kinase inhibitors, for example, are known to often interact with multiple targets. clinpgx.org

Unresolved challenges and future research directions:

Broad Kinase Panel Screening: Systematic screening of N-(4-methoxybenzyl)-3-phenylacrylamide against a comprehensive panel of kinases to identify potential off-target interactions. reactionbiology.com This will help in building a detailed selectivity profile and understanding its polypharmacology.

In Silico Off-Target Prediction: The use of computational approaches to predict potential off-target interactions across the human proteome. nih.govfrontiersin.org These in silico methods can prioritize experimental testing and provide early warnings of potential liabilities.

Cellular Target Engagement Assays: Moving beyond biochemical assays to cellular models to confirm target engagement and assess the functional consequences of off-target interactions in a more physiologically relevant context.

A proposed workflow for comprehensive selectivity profiling is outlined in Figure 1.

Figure 1: Proposed Workflow for Selectivity Profiling

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design of novel molecules and the accurate prediction of their biological activities. dhiwise.com For N-(4-methoxybenzyl)-3-phenylacrylamide, these computational tools can accelerate the development of next-generation analogs with improved properties.

Future research applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: The development of robust QSAR models to predict the cytotoxicity and other biological activities of novel N-(4-methoxybenzyl)-3-phenylacrylamide derivatives. nih.govnih.gov A study on related 2-phenylacrylonitriles has already demonstrated the potential of QSAR in predicting activity against breast cancer cell lines. nih.gov

Generative Adversarial Networks (GANs) for De Novo Design: Employing GANs and other generative models to design novel acrylamide-based compounds with optimized properties, such as enhanced potency, improved selectivity, and better pharmacokinetic profiles. frontiersin.orgacellera.com

Predictive ADMET Modeling: Utilizing machine learning models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, thereby reducing the likelihood of late-stage failures in drug development.

The potential impact of AI/ML on the design and optimization of this compound class is summarized in Table 2.

| AI/ML Application | Objective | Expected Outcome |

| QSAR | Predict biological activity from chemical structure. | Faster identification of potent analogs and avoidance of compounds with predicted liabilities. ejmo.orgmdpi.com |

| Generative Models (GANs) | Design novel molecules with desired properties. | Exploration of new chemical space and generation of patentable new chemical entities. dhiwise.com |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Early de-selection of compounds with unfavorable ADMET properties. |

Table 2: Applications of AI and Machine Learning in the Development of N-(4-methoxybenzyl)-3-phenylacrylamide Analogs

Expanding the Scope of Non-Biological Applications and Mechanistic Exploration

While the primary focus of research on N-(4-methoxybenzyl)-3-phenylacrylamide has been on its biological activity, its unique chemical structure suggests potential applications in materials science and as a chemical probe.

Unresolved challenges and future research directions:

Polymer Chemistry: Investigating the potential of N-(4-methoxybenzyl)-3-phenylacrylamide as a functional monomer in the synthesis of novel polymers. The acrylamide (B121943) moiety can participate in polymerization reactions, and the phenyl and methoxybenzyl groups could impart specific properties to the resulting polymer.

Corrosion Inhibition: Exploring the use of N-(4-methoxybenzyl)-3-phenylacrylamide and its derivatives as corrosion inhibitors, a known application for some novel acrylamide derivatives. nih.gov

Chemical Probes: The development of fluorescently or otherwise tagged analogs of N-(4-methoxybenzyl)-3-phenylacrylamide to be used as chemical probes for studying biological systems.

Addressing Challenges in Compound Stability and Delivery for In Vitro and Ex Vivo Studies

The poor aqueous solubility and potential instability of N-(4-methoxybenzyl)-3-phenylacrylamide can pose significant challenges for in vitro and ex vivo studies, leading to unreliable and poorly reproducible results.

Key challenges and future research directions:

Stability Assessment: A systematic evaluation of the hydrolytic and oxidative stability of N-(4-methoxybenzyl)-3-phenylacrylamide under various experimental conditions (e.g., different pH values, presence of oxidizing agents). nih.gov

Formulation Strategies for Improved Solubility: The development of advanced formulation strategies to enhance the aqueous solubility of the compound. This could include:

Micellar Solubilization: Utilizing surfactants to form micelles that can encapsulate the hydrophobic drug molecules. nih.govpharmedicinejournal.comnih.govresearchgate.netresearchgate.net

Solid Dispersions: Creating solid dispersions of the compound in a hydrophilic polymer matrix to improve its dissolution rate. mdpi.comijpsr.commdpi.comnih.govsemanticscholar.org

Advanced Delivery Systems: For ex vivo studies, the exploration of nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, to improve compound stability, solubility, and cellular uptake.

A summary of potential formulation strategies is provided in Table 3.

| Formulation Strategy | Principle | Potential Advantages |

| Micellar Solubilization | Encapsulation in surfactant micelles. | Simple to prepare, can significantly increase apparent solubility. |

| Solid Dispersions | Dispersion of the drug in a solid carrier. | Enhances dissolution rate and can stabilize the amorphous form of the drug. |

| Nanoparticle Encapsulation | Entrapment within liposomes or polymeric nanoparticles. | Improved stability, potential for targeted delivery, and controlled release. |

Table 3: Potential Formulation Strategies for N-(4-methoxybenzyl)-3-phenylacrylamide

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-methoxybenzyl)-3-phenylacrylamide, and how can reaction yields be optimized?